![molecular formula C15H20N2O5S B5375189 N-allyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5375189.png)

N-allyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

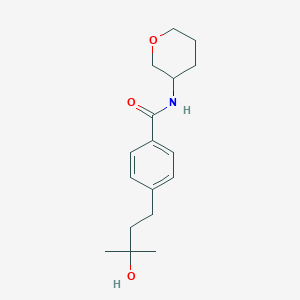

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of the sulfonyl and acetamide groups, and the morpholine ring would add some rigidity to the structure .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by several factors, including the presence of the allyl group (which can participate in reactions such as allylic substitution and oxidation) and the acetamide group (which can undergo reactions such as hydrolysis). The sulfonyl group could potentially be reduced to a sulfide .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups (such as the sulfonyl and acetamide groups) could affect its solubility in different solvents, and the allyl group could influence its reactivity .

Applications De Recherche Scientifique

Synthesis of Bioactive Alkaloids

This compound is utilized in the synthesis of bioactive alkaloids. The presence of the morpholinylsulfonyl group aids in the construction of complex molecular frameworks that are characteristic of many alkaloids with significant pharmacological activities .

Development of Aza-Quaternary Carbon Centers

Researchers have employed N-allyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide in reactions that lead to the formation of aza-quaternary carbon centers. These centers are crucial in the development of molecules with high stereochemical complexity, which is often required for selective biological interactions .

Medicinal Chemistry Research

In medicinal chemistry, this compound has been explored for its potential to act as a precursor in the design of new pharmaceuticals. Its structural flexibility allows for the creation of a variety of derivatives, which can be screened for therapeutic efficacy and safety .

Chemical Rearrangement Studies

The compound is also significant in the study of chemical rearrangements. It can undergo unexpected rearrangements, which are valuable for understanding reaction mechanisms and developing new synthetic methods .

Accelerating Effects in Reactions

The substituents present in N-allyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide can have accelerating effects in certain chemical reactions. This property is beneficial for increasing the efficiency and yield of synthetic processes .

Antioxidant Activity Screening

Phenoxy acetamide derivatives, including N-allyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide, have been investigated for their antioxidant properties. These studies are crucial for developing compounds that can mitigate oxidative stress-related diseases .

Mécanisme D'action

Mode of Action

It’s possible that the morpholinylsulfonyl group could interact with biological targets, but this is purely speculative without experimental data .

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to determine which biochemical pathways might be affected by N-allyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide .

Pharmacokinetics

These properties would be crucial in determining the compound’s bioavailability .

Result of Action

The molecular and cellular effects of N-allyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide are currently unknown due to the lack of research on this compound .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of N-allyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide. Without specific studies, it’s difficult to make definitive statements .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-morpholin-4-ylsulfonylphenoxy)-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5S/c1-2-7-16-15(18)12-22-13-3-5-14(6-4-13)23(19,20)17-8-10-21-11-9-17/h2-6H,1,7-12H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLAZIOJQFBGQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)COC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-(4-fluoro-2-methylphenyl)-N~2~-[(pyridin-3-yloxy)acetyl]alaninamide](/img/structure/B5375121.png)

![4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B5375122.png)

![6-(4-bromophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5375138.png)

![6-{2-[4-(allyloxy)-3-methoxyphenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5375157.png)

![(3S*,5S*)-1-(2-phenylethyl)-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5375162.png)

![methyl 3-[(mesitylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5375167.png)

![4-benzoyl-5-(2,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5375172.png)

methanone](/img/structure/B5375176.png)

![N-[1-(4-methylphenyl)propyl]propanamide](/img/structure/B5375194.png)

![2-[2-(2-methoxyphenyl)vinyl]-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5375199.png)

![2-{1-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5375214.png)